Molecular Weight and Lead-Likeness Advantage Over Arylsulfonyl-Indane Piperazine Analogs
The target compound, bearing an ethylsulfonyl group, has a molecular weight of 294.42 Da and passes all Rule-of-Three (RO3) criteria for lead-like compounds [1]. In contrast, the closest arylsulfonyl-indane analogs—1-(2,3-dihydro-1H-inden-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine (MW 356.5 Da) and 1-[(4-chlorophenyl)sulfonyl]-4-(2,3-dihydro-1H-inden-2-yl)piperazine (MW ~376.9 Da)—exceed the RO3 MW threshold of 300 Da, placing them outside lead-like chemical space . The MW differential of 62–82 Da represents a substantial departure that impacts membrane permeability, solubility, and downstream ADME optimization potential.
| Evidence Dimension | Molecular weight and RO3 lead-likeness compliance |
|---|---|
| Target Compound Data | MW = 294.42 Da; RO3_pass = Y; RO5_violations = 0 [1] |
| Comparator Or Baseline | 1-(2,3-dihydro-1H-inden-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine: MW = 356.5 Da; 1-[(4-chlorophenyl)sulfonyl]-4-(2,3-dihydro-1H-inden-2-yl)piperazine: MW ≈ 376.9 Da |
| Quantified Difference | ΔMW = −62.1 Da (vs. methylphenyl analog); ΔMW ≈ −82.5 Da (vs. chlorophenyl analog); target compound RO3-compliant, aryl analogs are not |
| Conditions | Calculated physicochemical properties from ChEMBL (v36) and vendor-reported molecular formulas |
Why This Matters
RO3 compliance is a critical filter in fragment-based and lead-generation screening campaigns; the target compound's lower MW and maintained favorable properties allow it to enter screening cascades where heavier arylsulfonyl analogs are deselected on physicochemical grounds.
- [1] ChEMBL Database, EMBL-EBI. CHEMBL1620624 – Molecule Report. https://www.ebi.ac.uk/chembl/api/data/molecule/CHEMBL1620624.json (accessed 2026-04-30). View Source
